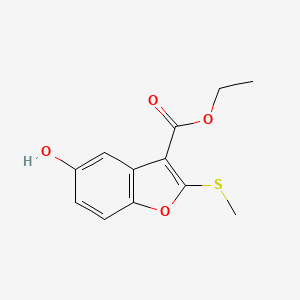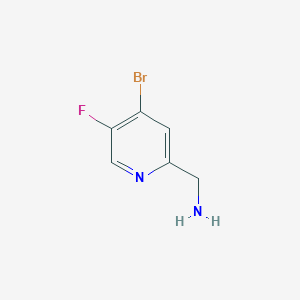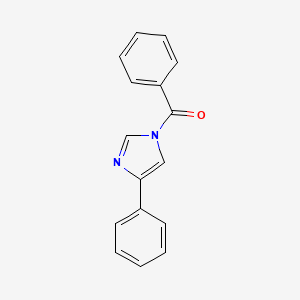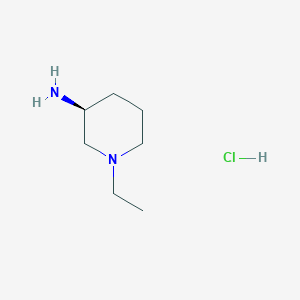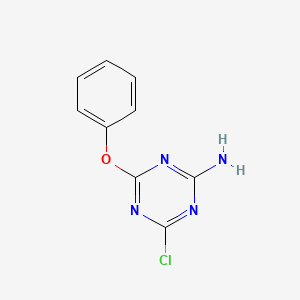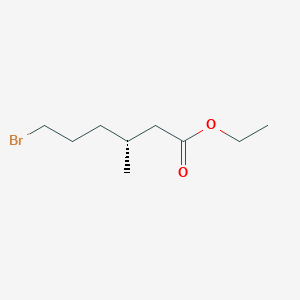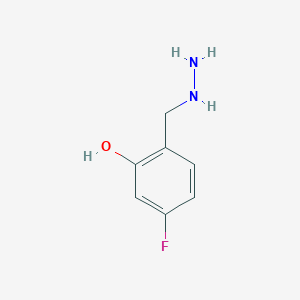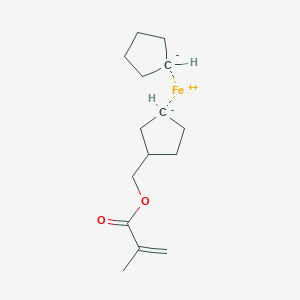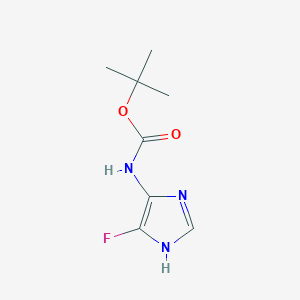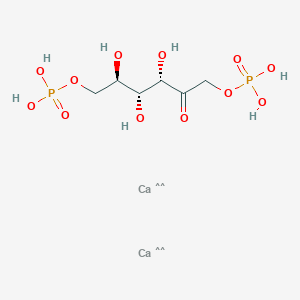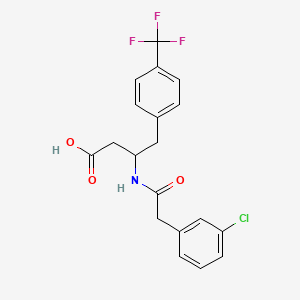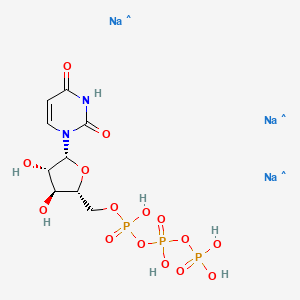
CID 123134389
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 123134389: is a chemical compound known for its significant applications in various scientific fields. It is a benzothiazole analogue and acts as a potent antagonist of the G protein-coupled receptor 35 (GPR35). This receptor is implicated in several physiological and pathological processes, making this compound a valuable compound for research and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 123134389 typically involves the formation of the benzothiazole core structure, followed by the introduction of specific functional groups to achieve the desired activity. The synthetic route may include:
Formation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Functional Group Introduction: Subsequent steps involve the introduction of various substituents to the benzothiazole core. This can be done using standard organic reactions such as halogenation, alkylation, or acylation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions
CID 123134389 can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Various substituents can be introduced or replaced on the benzothiazole core through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents such as alkyl halides, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
CID 123134389 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of benzothiazole derivatives.
Biology: The compound’s role as a GPR35 antagonist makes it valuable for studying the physiological and pathological roles of this receptor.
Medicine: Research into this compound includes its potential therapeutic applications in diseases where GPR35 is implicated, such as type-2 diabetes, inflammation, and certain cancers.
Industry: The compound can be used in the development of new materials and as a chemical intermediate in the synthesis of other bioactive molecules.
Mécanisme D'action
The mechanism by which CID 123134389 exerts its effects involves its interaction with GPR35. By binding to this receptor, the compound inhibits its activity, which can modulate various signaling pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
CID 1231538: Another benzothiazole analogue with similar GPR35 antagonistic activity.
CID 1234567: A structurally related compound with different substituents on the benzothiazole core, leading to variations in activity and selectivity.
Uniqueness
CID 123134389 is unique due to its specific functional groups that confer high potency and selectivity for GPR35. This makes it a valuable tool for research and potential therapeutic applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H15N2Na3O15P3 |
|---|---|
Poids moléculaire |
553.11 g/mol |
InChI |
InChI=1S/C9H15N2O15P3.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;/t4-,6-,7+,8-;;;/m1.../s1 |
Clé InChI |
SDQNQGQCJKAXRG-DGKYPTGMSA-N |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.[Na].[Na].[Na] |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.[Na].[Na].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



